molecular formula C14H21ClN2O2 B13479525 Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride

Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride

Cat. No.: B13479525
M. Wt: 284.78 g/mol
InChI Key: ABAFNFHQACFNDG-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is known for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmacologically active compounds. The compound is characterized by the presence of a piperazine ring, which is a common structural motif in many drugs due to its ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride involves the reaction of piperazine with ethyl acetate under acidic conditions to form the hydrochloride salt . The reaction typically requires the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. For example, it can act as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurological disorders such as Alzheimer’s disease . The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets contributes to its biological activity.

Comparison with Similar Compounds

Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and its potential applications in medicinal chemistry. Its ability to interact with a wide range of biological targets makes it a valuable compound for drug development.

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

ethyl 2-(4-piperazin-1-ylphenyl)acetate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-2-18-14(17)11-12-3-5-13(6-4-12)16-9-7-15-8-10-16;/h3-6,15H,2,7-11H2,1H3;1H

InChI Key

ABAFNFHQACFNDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N2CCNCC2.Cl

Origin of Product

United States

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